1-(4-Aminophenyl)piperidin-3-ol
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Overview
Description
1-(4-Aminophenyl)piperidin-4-ol is a chemical compound that is a structural isomer of fentanyl, a powerful synthetic opioid analgesic used for severe pain management . Its complex structure includes a piperidinol functional group, which is derived from piperidine, and an aminophenyl group, which is derived from aniline . The molecular formula of this compound is C11H16N2O .
Molecular Structure Analysis
The molecular structure of 1-(4-Aminophenyl)piperidin-3-ol includes a piperidinol functional group and an aminophenyl group . The experimental and computed spectra of IR and Raman are used for the analysis .Chemical Reactions Analysis
Piperidine derivatives, including 1-(4-Aminophenyl)piperidin-3-ol, have been involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
Fluorescence Probing
- A study by Wang, Ni, and Shao (2016) developed a reversible fluorescent probe based on the redox reaction of 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol with oxidative ClO(-) and reductive ascorbic acid (AA). This probe, incorporating the 4-amino piperidin-1-ol group into a 7-nitrobenzoxadiazole (NBD) fluorophore, showed sensitive and selective On-Off-On fluorescent responses to ClO(-)/AA. It was successfully applied to monitor the ClO(-)/AA redox cycle in living HeLa cells under physiological conditions (Wang, Ni, & Shao, 2016).
Antimicrobial and Antioxidant Properties
- A series of new 1-(4-substituted-phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols were synthesized and studied for their antibacterial and antioxidant properties. Some derivatives exhibited moderate antibacterial activity, while others showed high antioxidant activity (Гаспарян et al., 2011).
Synthesis of Complex Organic Molecules
- Research by Khalid et al. (2016) involved the synthesis of a new series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides. These compounds were evaluated for their inhibitory activity against the butyrylcholinesterase (BChE) enzyme, contributing to the field of neuropharmacology (Khalid et al., 2016).
Safety And Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the pharmaceutical applications of piperidine derivatives, including 1-(4-Aminophenyl)piperidin-3-ol .
properties
IUPAC Name |
1-(4-aminophenyl)piperidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-9-3-5-10(6-4-9)13-7-1-2-11(14)8-13/h3-6,11,14H,1-2,7-8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPPPMAWVWTROZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801304431 |
Source
|
Record name | 1-(4-Aminophenyl)-3-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801304431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)piperidin-3-ol | |
CAS RN |
63226-14-2 |
Source
|
Record name | 1-(4-Aminophenyl)-3-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63226-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Aminophenyl)-3-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801304431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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